molecular formula C20H16N2O4S B12191960 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12191960
M. Wt: 380.4 g/mol
InChI Key: GXHAPCMUJYQVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxathiine ring: This can be achieved through the cyclization of a suitable precursor, such as a thiol and an epoxide, under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the quinolin-8-yl group: This can be done through a nucleophilic substitution reaction using quinoline derivatives.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential pharmacological activities. Oxathiine derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. The presence of the quinoline moiety may also contribute to its biological activity.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it interacts with a receptor, it may mimic or block the action of a natural ligand, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the quinolin-8-yl group, which may result in different biological activities.

    N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the phenyl group, which may affect its chemical reactivity and biological properties.

    3-phenyl-N-(quinolin-8-yl)-1,4-oxathiine-2-carboxamide: Lacks the 5,6-dihydro moiety, which may influence its stability and reactivity.

Uniqueness

The presence of both the phenyl and quinolin-8-yl groups in 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide makes it unique compared to similar compounds. These groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-quinolin-8-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H16N2O4S/c23-20(22-16-10-4-8-14-9-5-11-21-17(14)16)18-19(15-6-2-1-3-7-15)27(24,25)13-12-26-18/h1-11H,12-13H2,(H,22,23)

InChI Key

GXHAPCMUJYQVMK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.